2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile
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Overview
Description
2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is an organic compound that features a fluorophenyl group, a hydroxyazetidinyl group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced through a cyanation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved would depend on the nature of these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.
2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.
Uniqueness
2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the combination of its fluorophenyl, hydroxyazetidinyl, and acetonitrile groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-9-3-1-2-8(4-9)11(5-13)14-6-10(15)7-14/h1-4,10-11,15H,6-7H2 |
InChI Key |
RRYGZWDTZZXOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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